3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of bromophenyl and chlorophenyl groups attached to a pyrazolidinyl-oxadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the pyrazolidine ring: This can be achieved by reacting 4-bromobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazolidine ring.
Oxadiazole formation: The pyrazolidine intermediate is then reacted with a suitable nitrile oxide to form the 1,2,4-oxadiazole ring.
Substitution reactions:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new halogenated derivatives or other substituted products.
Scientific Research Applications
3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-(2-chlorophenyl)-1H-pyrazol-4-ylmethanol: Similar structure with a pyrazole ring instead of an oxadiazole ring.
2-(3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride: Another heterocyclic compound with similar pharmacophore features.
Uniqueness
3-(4-Bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole is unique due to its specific combination of bromophenyl and chlorophenyl groups attached to a pyrazolidinyl-oxadiazole core, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[3-(4-chlorophenyl)pyrazolidin-4-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN4O/c18-12-5-1-11(2-6-12)16-21-17(24-23-16)14-9-20-22-15(14)10-3-7-13(19)8-4-10/h1-8,14-15,20,22H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPZRALTUCZPFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(NN1)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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